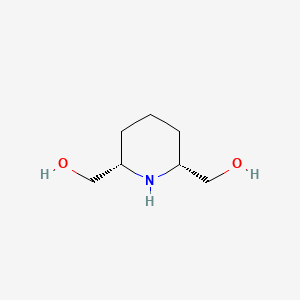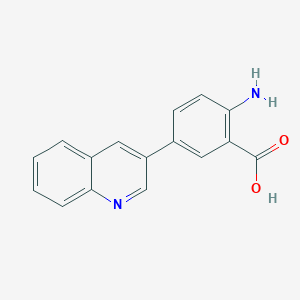
2-Amino-5-(3-quinolinyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(3-quinolinyl)benzoic acid is an organic compound with the molecular formula C16H12N2O2 This compound features a benzoic acid core substituted with an amino group at the second position and a quinoline moiety at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-amino benzoic acid and 3-bromoquinoline.
Reaction Conditions: A common synthetic route involves a Suzuki coupling reaction. The 2-amino benzoic acid is first converted to its boronic acid derivative. This derivative is then coupled with 3-bromoquinoline in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in an organic solvent like DMF (dimethylformamide).
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2-Amino-5-(3-quinolinyl)benzoic acid are not widely documented, large-scale synthesis would likely follow similar routes with optimizations for yield and purity. This could involve continuous flow reactors for the coupling reactions and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction of the quinoline moiety can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino group can participate in electroph
Eigenschaften
CAS-Nummer |
893738-39-1 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-amino-5-quinolin-3-ylbenzoic acid |
InChI |
InChI=1S/C16H12N2O2/c17-14-6-5-10(8-13(14)16(19)20)12-7-11-3-1-2-4-15(11)18-9-12/h1-9H,17H2,(H,19,20) |
InChI-Schlüssel |
ZEICRMHYEJFHIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=C(C=C3)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)
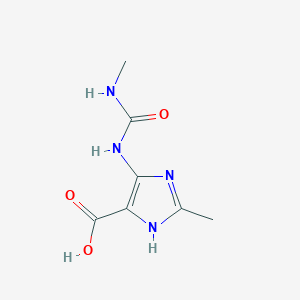
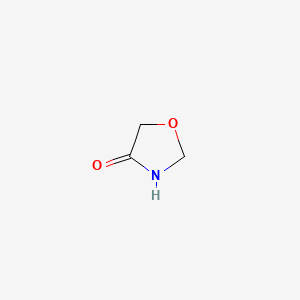
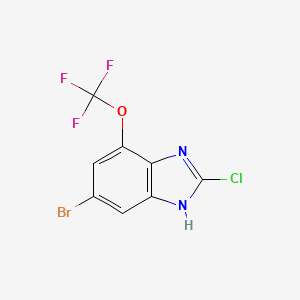
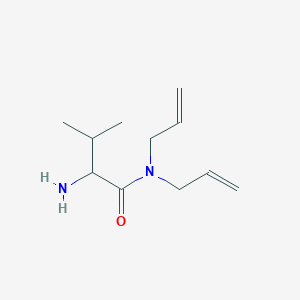
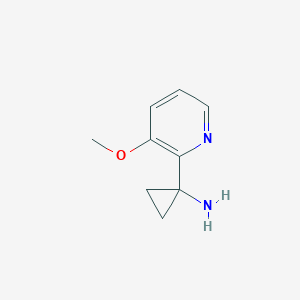
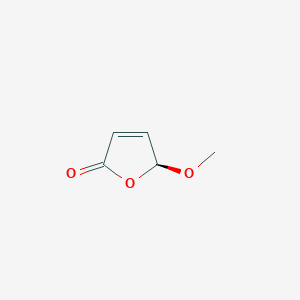
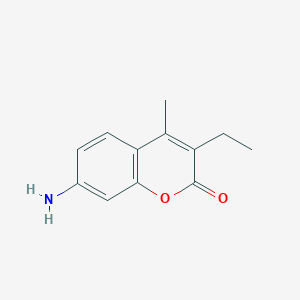
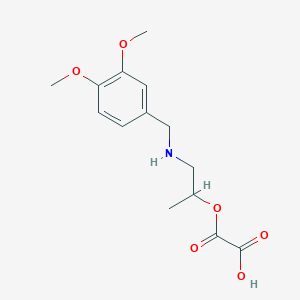
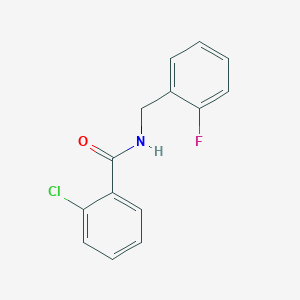
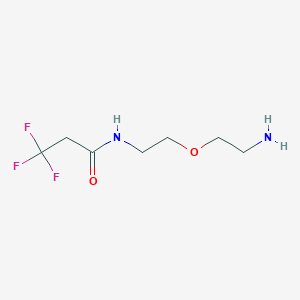
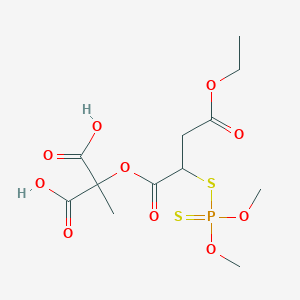
![4-Nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12829802.png)
